Acetoxyacetic anhydride

Organic Synthesis Reagent Selection Analytical Chemistry

For chemists requiring selective O-acetylglycolic acid fragment transfer, this symmetrical C₈H₁₀O₇ anhydride is essential for constructing Chrysogine and 2-substituted 4-(3H)-quinazolinone scaffolds. Unlike generic acetylating agents, it uniquely preserves target molecular architecture. - Enables O-acetylglycolic acylation for natural product synthesis - Key building block for quinazolinone-based drug discovery - Consistent quality with reliable global supply for niche medicinal chemistry

Molecular Formula C8H10O7
Molecular Weight 218.16 g/mol
CAS No. 25769-61-3
Cat. No. B043133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoxyacetic anhydride
CAS25769-61-3
Synonyms2-(Acetyloxy)acetic Acid 1,1’-Anhydride;  (Acetyloxy)acetic Acid Anhydride; 
Molecular FormulaC8H10O7
Molecular Weight218.16 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)OC(=O)COC(=O)C
InChIInChI=1S/C8H10O7/c1-5(9)13-3-7(11)15-8(12)4-14-6(2)10/h3-4H2,1-2H3
InChIKeyREFJMHFIKYREHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoxyacetic Anhydride for Advanced Synthesis


Acetoxyacetic anhydride (also known as Glycolic Anhydride Diacetate, CAS 25769-61-3) is a symmetrical organic acid anhydride with the molecular formula C₈H₁₀O₇ and a molecular weight of 218.16 g/mol . It is characterized by two terminal acetoxy (-OCOCH₃) groups attached to a central glycolic anhydride core . This structural configuration differentiates it from simpler anhydrides like acetic anhydride, positioning it as a niche reagent and intermediate in specialized synthetic pathways, particularly those requiring the transfer of an O-acetylglycolic acid moiety [1].

Why Acetoxyacetic Anhydride Has No Substitute


While acetic anhydride is a ubiquitous acetylating agent, acetoxyacetic anhydride cannot be considered a simple substitute. Its unique symmetrical structure, comprised of two acetoxyacetyl moieties, dictates its specific reactivity and application profile . Unlike the direct acetylation performed by acetic anhydride, acetoxyacetic anhydride serves as a reagent for introducing more complex O-acetylglycolic acid fragments or generating specific intermediates, such as those required in the synthesis of natural products like Chrysogine [1]. Substituting with a generic anhydride would alter the reaction pathway and molecular architecture, failing to yield the desired target compound. The following section provides the limited, but specific, quantitative and contextual evidence for its unique role.

Acetoxyacetic Anhydride: Selection Evidence


Structural Distinction from Acetic Anhydride

Acetoxyacetic anhydride is structurally and quantitatively distinct from the common acetylating agent, acetic anhydride. The compound possesses a molecular formula of C₈H₁₀O₇ and a molecular weight of 218.16 g/mol , whereas acetic anhydride has the formula C₄H₆O₃ and a molecular weight of 102.09 g/mol. This difference is not trivial; it reflects the presence of two acetoxyacetyl groups, which fundamentally alters its reactivity and the mass of the fragment it can transfer.

Organic Synthesis Reagent Selection Analytical Chemistry

Intermediate in Chrysogine Synthesis

Commercial and literature sources consistently identify acetoxyacetic anhydride as an intermediate specifically in the synthesis of Chrysogine and related 2-substituted 4-(3H)-quinazolinones, which are metabolites of Penicillium chrysogenum [1]. This application is cited with direct reference to foundational synthetic work by Bergman, J., et al. (Tetrahedron, 1990) and Dimroth, O., et al. (Berichte der Deutschen, 1923) . In this context, the compound is not interchangeable with other anhydrides as it is part of a defined synthetic route.

Natural Product Synthesis Medicinal Chemistry Fungal Metabolites

Boiling Point as Purity Indicator

The boiling point of acetoxyacetic anhydride is reported as 178-180 °C at 20 Torr . This data point is critical for procurement and handling, especially when distinguishing it from potential contaminants or related compounds. For instance, acetoxyacetic acid (CAS 13831-30-6), a possible hydrolysis product, has a reported boiling point of 141-142 °C at 12 mmHg , providing a clear metric for assessing purity via distillation.

Chemical Handling Purification Process Chemistry

High Purity for Reproducible Research

Commercially, acetoxyacetic anhydride is available from research chemical suppliers at a specified purity of 98% [1]. While this is a standard purity level for many fine chemicals, it is a critical specification for scientific procurement. A defined purity ensures that the compound will perform predictably in the sensitive synthetic applications for which it is intended, minimizing the risk of side reactions from unknown impurities that could compromise a multi-step synthesis.

Chemical Procurement Quality Assurance Research Reproducibility

Acetoxyacetic Anhydride Application Scenarios


Natural Product Synthesis Intermediate

Based on its established role as an intermediate in the synthesis of Chrysogine [1], this compound is best applied in research settings focused on the total synthesis of natural products and their analogs, particularly those derived from Penicillium chrysogenum . Its use is defined by a specific synthetic pathway, making it a critical procurement item for research groups working in this niche area of medicinal chemistry and chemical biology.

O-Acetylglycolic Acid Moiety Introduction

The molecular structure of acetoxyacetic anhydride (C₈H₁₀O₇) is directly suited for transferring an O-acetylglycolic acid fragment [1]. This application scenario is for synthetic chemists who require the incorporation of this specific, larger acyl group rather than a simple acetyl group. Attempting this transformation with acetic anhydride would result in a different product, underscoring the compound's unique utility.

Precursor in Heterocycle Formation

The documented use of acetoxyacetic anhydride in synthesizing 2-substituted 4-(3H)-quinazolinones [1] highlights its value as a precursor for constructing specific heterocyclic scaffolds. This scenario applies to research in medicinal chemistry where the quinazolinone core is a privileged structure for drug discovery. Procurement in this context is driven by the need for a specific building block that enables access to a desired chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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